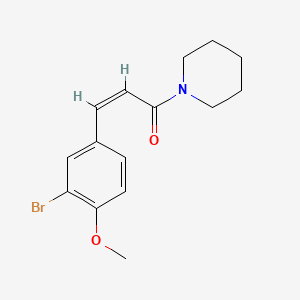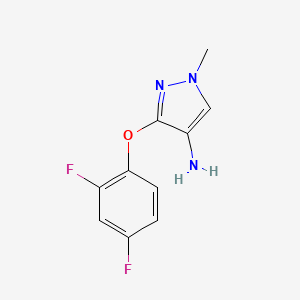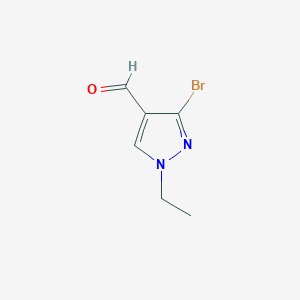
(2Z)-3-(3-bromo-4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE is an organic compound that belongs to the class of piperidino propenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperidine.
Reaction: The aldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
作用機序
The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
類似化合物との比較
Similar Compounds
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE:
(Z)-3-(4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and applications.
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE: Contains a morpholine ring instead of a piperidine ring, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom and the piperidine ring in (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE makes it unique compared to other similar compounds
特性
分子式 |
C15H18BrNO2 |
|---|---|
分子量 |
324.21 g/mol |
IUPAC名 |
(Z)-3-(3-bromo-4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-7-5-12(11-13(14)16)6-8-15(18)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
InChIキー |
YYJAFYFLUULLQE-VURMDHGXSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCCC2)Br |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide](/img/structure/B10908741.png)
![N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B10908749.png)

![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
![tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908766.png)
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)

![2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10908775.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide](/img/structure/B10908787.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10908803.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B10908817.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10908820.png)
